![molecular formula C19H27N5O B7630888 N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide, also known as DMTP, is a synthetic compound that has gained attention in the scientific community for its potential in medicinal chemistry. DMTP belongs to a class of compounds known as piperidine-triazole derivatives, which have shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide is not fully understood. However, studies have suggested that N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects (Chen et al., 2017). Additionally, N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has been shown to activate the Nrf2/ARE pathway, which may contribute to its neuroprotective and anti-cancer effects (Wu et al., 2019; Liu et al., 2018).
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has been shown to reduce anxiety-like behaviors and improve cognitive function (Chen et al., 2017). Additionally, N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has been shown to protect dopaminergic neurons and reduce oxidative stress in animal models of Parkinson's disease (Wu et al., 2019). In cancer research, N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells (Liu et al., 2018).
Advantages and Limitations for Lab Experiments
One advantage of N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide is its high yield and purity in the synthesis process. Additionally, N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has shown promising results in various scientific research applications. However, one limitation of N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide is its limited availability, which may hinder its use in certain experiments.
Future Directions
For N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide research include further investigating its potential as an antipsychotic and anxiolytic agent, exploring its neuroprotective effects in other neurodegenerative diseases, and developing more efficient and cost-effective methods for N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide synthesis.
Synthesis Methods
The synthesis of N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide involves the reaction of 2,6-dimethylphenyl isocyanate with 4-(azidomethyl)piperidine in the presence of triethylamine. The resulting compound is then treated with sodium azide and copper(I) iodide to obtain N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide in high yield and purity (Chen et al., 2017).
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has shown potential in various scientific research applications, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has been studied for its potential as an antipsychotic and anxiolytic agent (Chen et al., 2017). In neuroscience, N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease (Wu et al., 2019). In cancer research, N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide has been studied for its potential as a chemotherapy agent (Liu et al., 2018).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14-5-4-6-15(2)18(14)21-19(25)16(3)23-10-7-17(8-11-23)13-24-12-9-20-22-24/h4-6,9,12,16-17H,7-8,10-11,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWUWJYJDAZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N2CCC(CC2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide |
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